1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group and a 2-methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of benzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.
1-(Benzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group in a different position.
1-(Benzenesulfonyl)-4-(2-chlorophenyl)piperazine: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the benzenesulfonyl and 2-methoxyphenyl groups, which confer specific chemical properties and potential biological activities. The methoxy group can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Benzenesulfonyl Group : A sulfonyl group attached to a benzene ring, which enhances the compound's reactivity and solubility.
- 2-Methoxyphenyl Group : A methoxy group attached to a phenyl ring, which is crucial for its biological activity.
This unique combination of functional groups contributes to the compound's diverse biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. The exact targets may vary depending on the biological context.
Key Mechanisms Identified
- Receptor Binding : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT2), which are implicated in mood regulation and anxiety disorders .
- Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | |
Escherichia coli | 62.5 - 125 μM | |
Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |
The compound's bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt nucleic acid production.
Anticancer Activity
In vitro studies have shown that this compound possesses notable anticancer properties, particularly against prostate cancer (PC3) and breast cancer (MCF-7) cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
PC3 | 1.02 | Induces DNA damage, G2/M phase arrest | |
MCF-7 | 2.50 | Apoptosis induction |
The mechanism involves the inhibition of telomerase activity and modulation of cell cycle progression.
Case Study 1: Antidepressant Effects
A study explored the effects of derivatives of piperazine compounds on serotonin receptors, revealing that modifications in structure could enhance their antidepressant-like effects in behavioral models .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of piperazine derivatives, including this compound, demonstrating significant cytotoxic effects against multiple cancer cell lines with varying IC50 values .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17-10-6-5-9-16(17)18-11-13-19(14-12-18)23(20,21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRAIDGVDOLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.